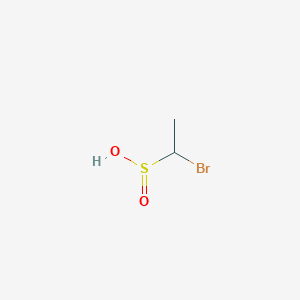![molecular formula C16H28N2O4 B14483044 N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine CAS No. 64325-15-1](/img/structure/B14483044.png)
N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine is a synthetic compound that belongs to the class of amino acid derivatives It features a leucine moiety linked to a hexanoyl chain, which is further modified with a 2-methylacryloyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of L-leucine are protected using suitable protecting groups to prevent unwanted side reactions.
Formation of Hexanoyl Intermediate: The hexanoyl chain is introduced through an acylation reaction, often using hexanoyl chloride in the presence of a base such as triethylamine.
Introduction of 2-Methylacryloyl Group: The 2-methylacryloyl group is added via a Michael addition reaction, where the hexanoyl intermediate reacts with 2-methylacryloyl chloride.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactions and the use of automated synthesizers can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound can be employed in studies of protein-ligand interactions and enzyme kinetics.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetyl-L-leucine: A modified amino acid with similar structural features but different functional groups.
N-methyl-L-leucine: Another derivative of leucine with a methyl group substitution.
Uniqueness
N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine is unique due to its combination of a hexanoyl chain and a 2-methylacryloyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
64325-15-1 |
|---|---|
Formule moléculaire |
C16H28N2O4 |
Poids moléculaire |
312.40 g/mol |
Nom IUPAC |
(2S)-4-methyl-2-[6-(2-methylprop-2-enoylamino)hexanoylamino]pentanoic acid |
InChI |
InChI=1S/C16H28N2O4/c1-11(2)10-13(16(21)22)18-14(19)8-6-5-7-9-17-15(20)12(3)4/h11,13H,3,5-10H2,1-2,4H3,(H,17,20)(H,18,19)(H,21,22)/t13-/m0/s1 |
Clé InChI |
OCQTTZPVTHKKRL-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)CCCCCNC(=O)C(=C)C |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)CCCCCNC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



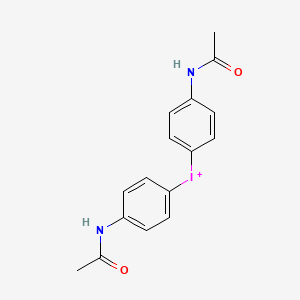
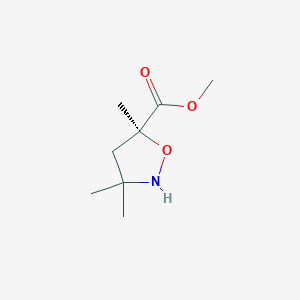

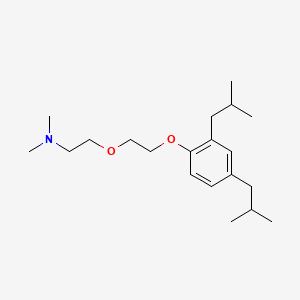
![3-[(Trimethylsilyl)oxy]cyclohex-2-ene-1-carbonitrile](/img/structure/B14482998.png)
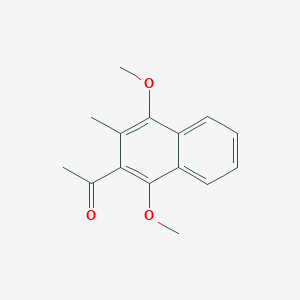
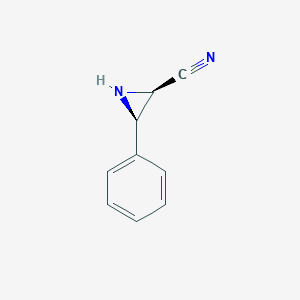


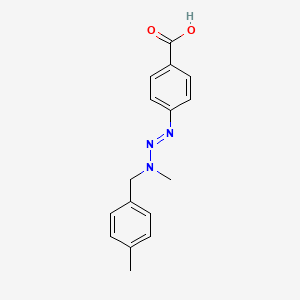

![3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide](/img/structure/B14483063.png)
